molecular formula C21H40N8O6 B1673394 Kentsin CAS No. 56767-30-7

Kentsin

Cat. No. B1673394
CAS RN: 56767-30-7
M. Wt: 500.6 g/mol
InChI Key: OTAMFXXAGYBAQL-YXMSTPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kentsin, also known as THR-pro-arg-lys, belongs to the class of organic compounds known as oligopeptides . It is originally extracted from hamster embryos .


Synthesis Analysis

Kentsin has been found to increase the expression of a virus that was infectious for rat, but not mouse, cells in a concentration-dependent fashion . The enhancement of virus expression by the tetrapeptides was proportional to the spontaneous release of the virus .


Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .


Physical And Chemical Properties Analysis

Kentsin has a molecular formula of C21H40N8O6 and a molecular weight of 500.6 g/mol .

Scientific Research Applications

Kentsin and Pain Perception

Kentsin, a tetrapeptide isolated from hamster embryos, has been studied for its effects on pain perception and intestinal transit. Notably, kentsin produced dose-dependent analgesia in hotplate and abdominal stretch tests when administered centrally but not intravenously. This suggests that kentsin acts centrally to produce analgesic effects, which are partially antagonized by the opioid antagonist naloxone, indicating an involvement of opioid mechanisms (Fox et al., 1987).

Kentsin's Influence on Gastrointestinal Motility

Kentsin has shown significant influence on gastrointestinal motility. Intracerebroventricularly administered kentsin restored the migrating myoelectric complex of intestinal motility in rats, with its effects being blocked by naloxone. This implies that kentsin acts on opiate receptors to alter gastrointestinal motility, though without affecting pain perception (Buéno et al., 1986).

Kentsin and Ethanol Consumption

The relationship between kentsin and ethanol consumption was investigated, showing that intraperitoneal injection of kentsin in rats led to a lesser increase in voluntary ethanol drinking compared to leu-enkephalin. This suggests a potential interrelationship between kentsin and ethanol preference, possibly related to its effect on hepatic ethanol-derived acetaldehyde metabolism or endocrine properties (Messiha, 1989).

Mechanism of Action

Kentsin, a contraceptive tetrapeptide, prevents the maturation of Graafian follicles and consequently inhibits ovulation . It has opiate properties on gastrointestinal motility .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Kentsin . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N8O6/c1-12(30)16(23)19(33)29-11-5-8-15(29)18(32)27-13(7-4-10-26-21(24)25)17(31)28-14(20(34)35)6-2-3-9-22/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAMFXXAGYBAQL-YXMSTPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205321
Record name Kentsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kentsin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Kentsin

CAS RN

56767-30-7
Record name Kentsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056767307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kentsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kentsin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does Kentsin exert its effects through opioid receptors?

A1: While Kentsin demonstrates some opioid-like influences, particularly on gastrointestinal motility [], research suggests that it does not achieve these effects by directly binding to opioid receptors []. The exact mechanism by which Kentsin exerts its effects remains an area of active research.

Q2: Are there any known enzymes that can degrade Kentsin?

A2: Research indicates that dipeptidyl peptidase IV, an enzyme found abundantly in the human placenta, can cleave Kentsin []. This enzyme exhibits broad substrate specificity, targeting peptides with a free N-terminal amino group and Proline, Hydroxyproline, or Alanine in the second position []. Additionally, aminopeptidase P from human leukocytes has been shown to cleave Kentsin []. This enzyme specifically cleaves N-terminal residues from peptides with Xaa-Pro sequences, further highlighting potential pathways for Kentsin degradation [].

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